3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-2-one
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Overview
Description
3,7-Dimethyl-3,7-diazabicyclo[331]nonan-2-one is a bicyclic organic compound with a unique structure that includes two nitrogen atoms and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metal ions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atoms in the compound can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: Lacks the ketone group present in 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-2-one.
3,7-Diazabicyclo[3.3.1]nonane: Similar structure but without the methyl groups.
3,7-Diazabicyclo[3.3.1]nonan-9-one: Contains a ketone group at a different position.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
61267-83-2 |
---|---|
Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-2-one |
InChI |
InChI=1S/C9H16N2O/c1-10-4-7-3-8(6-10)9(12)11(2)5-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
DELSPSPNQFOREZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CC(C1)C(=O)N(C2)C |
Origin of Product |
United States |
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